Superior ω-Transaminase Substrate Activity Compared to Shorter-Chain Analogs
8-Aminooctanoic acid exhibits the highest specific activity as an amine donor for a key ω-transaminase from Pseudomonas sp. strain AAC, outperforming 6-aminohexanoic acid and 7-aminoheptanoic acid by significant margins [1]. This high activity makes it the preferred substrate for studying or engineering this enzyme class.
| Evidence Dimension | Specific Activity (Amine Donor for ω-Transaminase) |
|---|---|
| Target Compound Data | 699.7 ± 9.9 nmol/min/mg |
| Comparator Or Baseline | 6-Aminohexanoic acid: 437.6 ± 1.3 nmol/min/mg; 7-Aminoheptanoic acid: 482.1 ± 2.5 nmol/min/mg |
| Quantified Difference | 1.6x and 1.45x higher activity vs. 6-aminohexanoic and 7-aminoheptanoic acid, respectively |
| Conditions | In vitro enzyme assay with purified ω-transaminase from Pseudomonas sp. strain AAC |
Why This Matters
For research involving ω-transaminase activity assays or biocatalytic synthesis, selecting 8-aminooctanoic acid provides the highest assay sensitivity and catalytic turnover, ensuring more robust and reproducible data.
- [1] Wilding, M., Peat, T. S., Newman, J., & Scott, C. (2016). A β-alanine catabolism pathway containing a highly promiscuous ω-transaminase in the 12-aminododecanate-degrading Pseudomonas sp. strain AAC. Applied and Environmental Microbiology, 82(13), 3846-3856. View Source
